molecular formula C12H16S B13321573 2-Phenylcyclohexane-1-thiol

2-Phenylcyclohexane-1-thiol

Cat. No.: B13321573
M. Wt: 192.32 g/mol
InChI Key: HKMOXMVOWRRYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylcyclohexane-1-thiol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a thiol group. This compound is part of the thiol family, known for their distinctive sulfur-hydrogen (–SH) functional group. Thiols are often recognized for their strong and unpleasant odors, which are reminiscent of rotten eggs or garlic. The presence of the phenyl group in this compound adds aromatic properties to the compound, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclohexene with phenylmagnesium bromide, followed by the introduction of a thiol group. The reaction typically proceeds under controlled conditions to ensure the correct substitution pattern on the cyclohexane ring.

Another method involves the transition-metal-catalyzed Ullmann-type coupling reaction, which allows the synthesis of aryl thiols from aryl halides through C–S bond formation . This method is advantageous due to its efficiency and the availability of starting materials.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Industrial production also emphasizes the importance of safety measures, given the potentially hazardous nature of thiol compounds.

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclohexane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile. Common reagents include alkyl halides and thiolates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine

    Reduction: Dithiothreitol (DTT), sodium borohydride

    Substitution: Alkyl halides, thiolates

Major Products

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Thioethers (sulfides)

Scientific Research Applications

2-Phenylcyclohexane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylcyclohexane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction is often mediated through the formation of disulfide bonds or the modification of cysteine residues in proteins. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

2-Phenylcyclohexane-1-thiol can be compared with other thiol-containing compounds and cycloalkanes:

The uniqueness of this compound lies in its combination of a cyclohexane ring, a phenyl group, and a thiol group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

2-phenylcyclohexane-1-thiol

InChI

InChI=1S/C12H16S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2

InChI Key

HKMOXMVOWRRYLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.